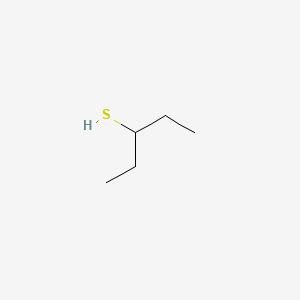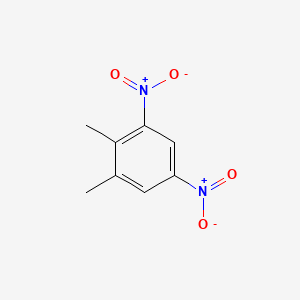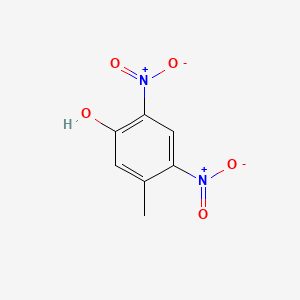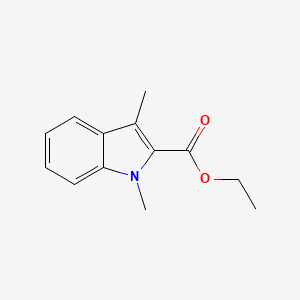
ethyl 1,3-dimethyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 1,3-dimethyl-1H-indole-2-carboxylate, commonly referred to as EMIC, is a compound belonging to the class of organic compounds known as indoles. It is an important reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. EMIC has been studied extensively in recent years due to its potential applications in medicinal and biochemical research.
Applications De Recherche Scientifique
Antiviral Activity
Ethyl 1,3-dimethyl-1H-indole-2-carboxylate derivatives have been explored for their potential antiviral properties. One study synthesized various derivatives and evaluated their activity against influenza A virus (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The results indicated that most synthesized compounds did not exhibit significant antiviral activity. However, some specific derivatives demonstrated micromolar activities against certain strains, highlighting a potential area for further research in antiviral drug development (Ivashchenko et al., 2014).
Photoelectric Conversion in Solar Cells
Research has been conducted on the use of carboxylated cyanine dyes, which include structures similar to ethyl 1,3-dimethyl-1H-indole-2-carboxylate, for improving photoelectric conversion efficiency in dye-sensitized solar cells. These dyes have shown promise in enhancing the photoelectrical properties of these cells, indicating a potential application in renewable energy technologies (Wu et al., 2009).
Development of Novel Organic Compounds
The compound and its derivatives have been used as starting materials for the synthesis of a wide range of novel organic compounds. For instance, research has been conducted on the cyclisation mechanisms of indolo oxime ethers to form various novel compounds. These findings contribute to the broader field of organic chemistry and material science, offering insights into new synthetic routes for diverse organic structures (Clayton et al., 2008).
Pharmaceutical Research
Ethyl 1,3-dimethyl-1H-indole-2-carboxylate derivatives have also been investigated in the context of pharmaceutical research. Studies have looked into the synthesis of various derivatives and their potential biological activities, particularly in the field of antiviral research. This includes exploring their efficacy in models of influenza and other viral infections (Ivashchenko et al., 2014).
Photophysical Properties for Technological Applications
The photophysical properties of ethyl 1,3-dimethyl-1H-indole-2-carboxylate derivatives have been studied, revealing potential applications in fields like optoelectronics and sensor technology. Their unique photophysical behavior, such as reverse solvatochromism, makes them suitable for use in a variety of applications, including as labeling agents and in bio-analytical sensors (Bozkurt & Doğan, 2018).
Propriétés
IUPAC Name |
ethyl 1,3-dimethylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)10-7-5-6-8-11(10)14(12)3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKNBNJZLQOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406454 | |
| Record name | Ethyl 1,3-dimethylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3-dimethyl-1H-indole-2-carboxylate | |
CAS RN |
61838-90-2 | |
| Record name | Ethyl 1,3-dimethylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



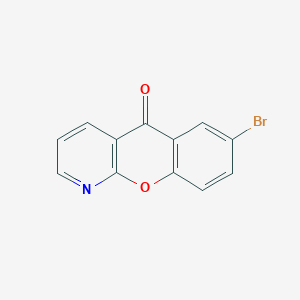
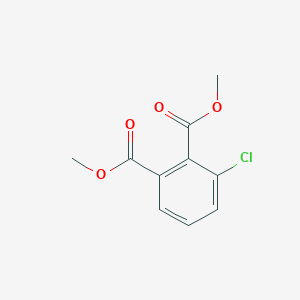

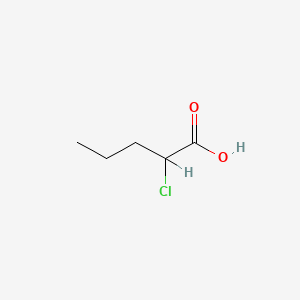
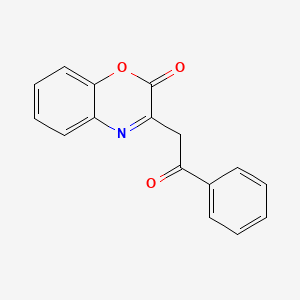
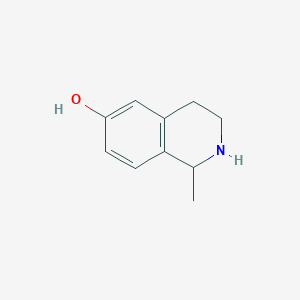
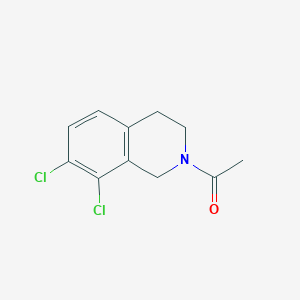
![Acetamide, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B3054693.png)
![Bicyclo[4.2.0]oct-7-ene](/img/structure/B3054695.png)
